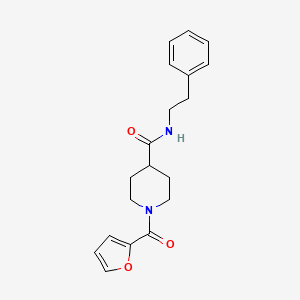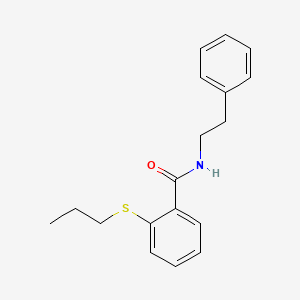
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as IMPY, is a chemical compound that has been widely studied for its potential therapeutic applications. IMPY belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties. In
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant binding affinity towards amyloid-beta (Aβ) plaques, which are believed to play a crucial role in the pathogenesis of Alzheimer's disease. N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea has also been studied for its potential use in the diagnosis of Alzheimer's disease, as it can selectively bind to Aβ plaques and allow for their visualization using imaging techniques.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea involves its binding to Aβ plaques. N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to selectively bind to Aβ plaques and inhibit their formation. This can help prevent the accumulation of Aβ plaques in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to exhibit significant biochemical and physiological effects. It has been shown to selectively bind to Aβ plaques and inhibit their formation, which can help prevent the accumulation of Aβ plaques in the brain. This can potentially slow down the progression of Alzheimer's disease and improve cognitive function in affected individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its high binding affinity towards Aβ plaques. This makes it a valuable tool for studying the pathogenesis of Alzheimer's disease and developing potential therapeutic interventions. However, one of the limitations of using N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea is its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential area of research is the development of more potent and selective N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea derivatives that can effectively target Aβ plaques. Another area of research is the exploration of N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea's potential use in the diagnosis and treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to investigate the potential toxicity of N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea and its derivatives, as well as their long-term effects on cognitive function.
Métodos De Síntesis
N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized using a two-step process. The first step involves the reaction of 4-isopropylphenyl isocyanate with 5-methyl-2-pyridylamine to form the intermediate product, N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridyl)urea. In the second step, the intermediate product is treated with hydrochloric acid to obtain the final product, N-(4-isopropylphenyl)-N'-(5-methyl-2-pyridinyl)urea.
Propiedades
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11(2)13-5-7-14(8-6-13)18-16(20)19-15-9-4-12(3)10-17-15/h4-11H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRPKUBUUSNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(diethylamino)phenyl]hydrazono}(4-phenyl-1,3-thiazol-2-yl)acetonitrile](/img/structure/B5459943.png)
![4-(difluoromethoxy)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5459951.png)


![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459970.png)
![1-(4-methoxybenzoyl)-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5459979.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5459982.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine](/img/structure/B5459983.png)


![8-[3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5460007.png)
![5-methyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5460016.png)
![cyclohexyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5460040.png)